molecular formula C13H20ClNO B069096 3-(3-Methoxybenzyl)piperidine Hydrochloride CAS No. 179480-58-1

3-(3-Methoxybenzyl)piperidine Hydrochloride

Cat. No.: B069096
CAS No.: 179480-58-1
M. Wt: 241.76 g/mol
InChI Key: YYQAQRNCIJUOLX-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)piperidine Hydrochloride: is a derivative of piperidine, a heterocyclic organic compound. The compound has the empirical formula C13H19NO · HCl and a molecular weight of 241.76 g/mol .

Scientific Research Applications

Chemistry: 3-(3-Methoxybenzyl)piperidine Hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new chemical entities .

Biology: In biological research, the compound is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxybenzyl)piperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The compound can be reduced to remove the methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products:

    Oxidation: 3-(3-Hydroxybenzyl)piperidine Hydrochloride.

    Reduction: 3-Benzylpiperidine Hydrochloride.

    Substitution: Various substituted benzylpiperidine derivatives depending on the substituent introduced.

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQAQRNCIJUOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588798
Record name 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179480-58-1
Record name 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 3-(3-Methoxybenzyl)piperidine Hydrochloride interact with EED and what are the potential downstream effects of this interaction?

A1: The research article titled "Crystal structure of EED in complex with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the crystal structure of EED bound to this compound. This provides valuable insights into the specific binding site and interactions between the compound and EED. While the abstract doesn't detail the downstream effects, understanding the structural interaction is a crucial first step in elucidating the compound's influence on EED function. Further research is needed to determine the functional consequences of this interaction, such as its impact on histone modification, gene expression, and cellular processes regulated by EED.

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